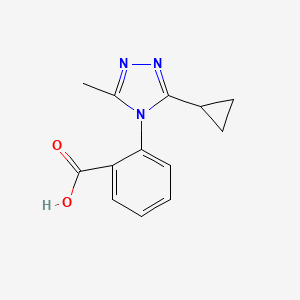

2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid

Description

Historical Context of Triazole-Based Compounds in Medicinal Chemistry

The 1,2,4-triazole nucleus has been a cornerstone of medicinal chemistry since the mid-20th century, with early applications in antifungal agents such as fluconazole. The scaffold's versatility stems from its ability to participate in hydrogen bonding while maintaining metabolic stability. A pivotal advancement occurred with the recognition of triazoles as effective amide bioisosteres, enabling the replacement of peptide bonds in drug candidates without sacrificing target engagement. The synthesis of 1,2,4-triazole derivatives underwent significant refinement through methods involving cyclocondensation reactions, as demonstrated in the formation of 3-(1H-indol-3-yl)-5-[[2-[[5-(2-substitutedphenyl)-1,3,4-oxadiazol-2-yl]thio]ethyl]thio]-4H-1,2,4-triazol-4-amine derivatives. These developments laid the groundwork for complex analogues like this compound, which incorporates sterically demanding cyclopropyl groups to modulate pharmacokinetic properties.

Significance in Drug Discovery Paradigms

The compound's design reflects three key drug discovery principles:

- Bioisosteric Replacement : The 1,2,4-triazole ring serves as a planar, hydrogen-bond-capable surrogate for carbonyl groups, enhancing metabolic stability while maintaining target affinity.

- Steric Modulation : The cyclopropyl group introduces angular strain and restricted rotation, potentially improving selectivity for hydrophobic binding pockets in kinase targets.

- Acid Functionality : The benzoic acid moiety enables salt formation for improved solubility and provides a handle for further derivatization.

Recent studies demonstrate that analogous triazole-containing compounds exhibit potent inhibition of casein kinase 2 (CSNK2), with IC₅₀ values in the nanomolar range. The specific substitution pattern in this compound likely optimizes interactions with the ATP-binding cleft through a combination of π-stacking (benzene ring) and hydrogen bonding (triazole nitrogens).

Structure-Based Classification within Triazole Chemistry

The compound belongs to a distinct subclass of 1,2,4-triazoles characterized by:

Crystallographic studies of related compounds reveal that the dihedral angle between the triazole and benzene rings typically ranges from 3.5° to 15.2°, ensuring coplanarity for optimal π-π interactions. This geometric constraint is critical for maintaining potency in kinase inhibition applications.

Research Evolution and Current Scientific Focus

Initial synthetic efforts focused on nucleophilic substitution reactions between benzoic acid derivatives and pre-formed triazole intermediates. Contemporary approaches employ tandem cyclization strategies, as seen in the synthesis of 6-(4-arylfuryl)-3-[4-(methylthio)benzyl]triazolo[3,4-b]thiadiazoles. Current research priorities include:

- Computational Modeling : Density functional theory (DFT) studies to predict the compound's binding conformation in CSNK2 and related kinases

- Structure-Activity Relationship (SAR) Optimization : Systematic variation of cyclopropyl substituents to balance potency and physicochemical properties

- Prodrug Development : Esterification of the carboxylic acid group to enhance blood-brain barrier penetration for neurological targets

The compound's unique combination of a rigid triazole core and strategically placed hydrophobic substituents positions it as a promising scaffold for next-generation kinase inhibitors, particularly in oncology and antiviral therapeutics. Future directions may explore its application in PROTAC (proteolysis-targeting chimera) designs, leveraging the benzoic acid moiety for E3 ligase recruitment.

Properties

IUPAC Name |

2-(3-cyclopropyl-5-methyl-1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-14-15-12(9-6-7-9)16(8)11-5-3-2-4-10(11)13(17)18/h2-5,9H,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYSWMZPDNLUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methyl isocyanate to form an intermediate, which is then reacted with benzoic acid derivatives to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, which can influence the compound’s activity .

Comparison with Similar Compounds

Biological Activity

The compound 2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid , with the CAS number 890093-19-3, is a derivative of benzoic acid featuring a triazole moiety. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Molecular Structure:

- Formula: C13H13N3O2

- Molecular Weight: 243.261 g/mol

- Density: 1.4 g/cm³

- Boiling Point: 498.3 °C at 760 mmHg

- LogP: 0.87

Physical Properties Table:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O2 |

| Molecular Weight | 243.261 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 498.3 °C |

| Flash Point | 255.1 °C |

Antimicrobial Activity

Research indicates that triazole derivatives, including the target compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds containing triazole rings can inhibit the growth of various bacterial strains and fungi.

Case Study:

A study published in MDPI highlighted that triazole derivatives showed potent activity against Candida albicans, a common fungal pathogen. The compound was tested against several strains, demonstrating an IC50 value in the low micromolar range, indicating strong antifungal potential .

Anticancer Properties

The anticancer activity of triazole derivatives has been extensively studied, particularly their role as tubulin polymerization inhibitors. The mechanism typically involves binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Research Findings:

- In Vitro Studies: The compound was tested on various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HEPG2 (liver cancer). Results indicated that it inhibited cell proliferation with IC50 values ranging from 2.2 nM to 5.2 nM across different cell lines .

- Mechanism of Action: The compound was shown to disrupt microtubule formation, thereby preventing mitosis and inducing apoptosis in cancer cells .

Immunomodulatory Effects

Recent studies have suggested that compounds like this compound may also modulate immune responses by interacting with immune checkpoint proteins such as PD-1/PD-L1.

Case Study:

In an experimental model using mouse splenocytes, the compound demonstrated the ability to enhance T-cell activation and proliferation in the presence of PD-L1 blockade . This suggests potential applications in immunotherapy for cancer treatment.

Q & A

Q. Advanced

- Molecular docking : Use crystal structures of target proteins (e.g., CYP450 enzymes) from the PDB. Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

How can solubility and stability challenges be addressed in formulation studies?

Q. Basic

- Solubility enhancement : Prepare sodium salts via neutralization with NaOH or use co-solvents (e.g., PEG 400) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC. Protect from light to prevent photodegradation .

How should conflicting biological activity data (e.g., varying IC₅₀ values across studies) be interpreted?

Advanced

Discrepancies may stem from:

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .

- Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-ethyl substitutions) to identify critical pharmacophores .

- Dose-response validation : Repeat assays with triplicate technical replicates and include curve-fitting software (e.g., GraphPad Prism) for robust IC₅₀ calculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.